1,2-Dioleoyl-sn-glycerol 1,2-Dioleoyl-sn-glycerol 1,2-dioleoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as oleoyl. It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol and a 1,2-dioleoylglycerol. It is an enantiomer of a 2,3-dioleoyl-sn-glycerol.
DG(18:1(9Z)/18:1(9Z)/0:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
1,2-Dioleoyl-sn-glycerol is a natural product found in Sciadopitys verticillata with data available.
DG(18:1(9Z)/18:1(9Z)/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 24529-88-2
VCID: VC20867933
InChI: InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-/t37-/m0/s1
SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC
Molecular Formula: C39H72O5
Molecular Weight: 621.0 g/mol

1,2-Dioleoyl-sn-glycerol

CAS No.: 24529-88-2

Cat. No.: VC20867933

Molecular Formula: C39H72O5

Molecular Weight: 621.0 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dioleoyl-sn-glycerol - 24529-88-2

Specification

Description 1,2-dioleoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as oleoyl. It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol and a 1,2-dioleoylglycerol. It is an enantiomer of a 2,3-dioleoyl-sn-glycerol.
DG(18:1(9Z)/18:1(9Z)/0:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
1,2-Dioleoyl-sn-glycerol is a natural product found in Sciadopitys verticillata with data available.
DG(18:1(9Z)/18:1(9Z)/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 24529-88-2
Molecular Formula C39H72O5
Molecular Weight 621.0 g/mol
IUPAC Name [(2S)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Standard InChI InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-/t37-/m0/s1
Standard InChI Key AFSHUZFNMVJNKX-LLWMBOQKSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC
SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC
Appearance Assay:≥95%A solution in acetonitrile

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